molecular formula C20H22N4O2 B4613862 N-ethyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N-ethyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No.: B4613862
M. Wt: 350.4 g/mol
InChI Key: WOXCSUNSJDGEON-UHFFFAOYSA-N
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Description

N-ethyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.17427596 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Activity

Compounds related to the specified urea derivative are synthesized through various reactions, demonstrating the versatility of urea compounds in chemical synthesis. For example, a study by George et al. (2010) involved the synthesis of novel compounds through the Biginelli reaction, followed by reactions with semicarbazide hydrochloride and concentrated sulfuric acid to create amino oxadiazolyl pyrimidinones. These compounds were then tested for their antioxidant activity, showcasing the potential of urea derivatives in creating biologically active molecules (George et al., 2010).

Novel Phosphoranes and Characterization

In another study, Afshar and Islami (2009) explored the synthesis of novel phosphoranes containing urea derivatives. These compounds were created through a chemoselective reaction involving N-acetyl-N′-methyl urea or ethyl urea, showcasing the chemical diversity and utility of urea derivatives in synthesizing complex molecules with potential applications in materials science and catalysis (Afshar & Islami, 2009).

Antifungal Activity

Mishra, Singh, and Wahab (2000) reported on the synthesis and antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones derived from urea compounds. Their research highlights the application of urea derivatives in developing new antifungal agents, indicating the potential for these compounds in agricultural and pharmaceutical industries (Mishra et al., 2000).

Hydrogel Formation and Rheology

Lloyd and Steed (2011) demonstrated that urea derivatives could form hydrogels in acidic conditions, with the gels' physical properties being tunable based on the anion identity. This research suggests urea derivatives' potential in material science, particularly in designing responsive materials for various applications (Lloyd & Steed, 2011).

Enzyme Inhibition and Anticancer Activity

Research by Mustafa, Perveen, and Khan (2014) on urea derivatives highlighted their bioactivity, including enzyme inhibition and anticancer properties. This study underscores the therapeutic potential of urea derivatives in developing new drugs and therapeutic agents (Mustafa et al., 2014).

Properties

IUPAC Name

1-ethyl-3-(3-methylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-4-24(20(25)21-17-10-6-8-15(3)12-17)13-18-22-19(23-26-18)16-9-5-7-14(2)11-16/h5-12H,4,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXCSUNSJDGEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
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N-ethyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
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N-ethyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.